REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:11])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[Li]CCCC.[C:17](=[O:19])=[O:18].O>CCOCC>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:11])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:17]([OH:19])=[O:18]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=C(C=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hr
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured into a slurry
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
FILTRATION
|
Details
|
the aqueous layer was filtered through celite®
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=C(C=CC=C12)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |